molecular formula C20H15Cl2N3O3S2 B14108660 N-(3,5-dichlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(3,5-dichlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14108660
M. Wt: 480.4 g/mol
InChI Key: OVXXRMHCLTVUOQ-UHFFFAOYSA-N
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Description

The compound N-(3,5-dichlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide (hereafter referred to as the "target compound") is a thienopyrimidine derivative characterized by:

  • Core structure: A thieno[3,2-d]pyrimidine-2,4-dione scaffold.
  • Substituents:
    • A 3-(2-(thiophen-2-yl)ethyl) group fused to the pyrimidine ring.
    • An N-(3,5-dichlorophenyl)acetamide side chain.
  • Molecular formula: C₁₈H₁₇Cl₂N₃O₂S₂ (monoisotopic mass: 441.0139) .

Properties

Molecular Formula

C20H15Cl2N3O3S2

Molecular Weight

480.4 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C20H15Cl2N3O3S2/c21-12-8-13(22)10-14(9-12)23-17(26)11-25-16-4-7-30-18(16)19(27)24(20(25)28)5-3-15-2-1-6-29-15/h1-2,4,6-10H,3,5,11H2,(H,23,26)

InChI Key

OVXXRMHCLTVUOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

Biological Activity

N-(3,5-dichlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound has a molecular formula of C26H20Cl2N4O4SC_{26}H_{20}Cl_{2}N_{4}O_{4}S and a molecular weight of approximately 555.43 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Chemical Characteristics

PropertyValue
Molecular FormulaC26H20Cl2N4O4SC_{26}H_{20}Cl_{2}N_{4}O_{4}S
Molecular Weight555.43 g/mol
Chiral Centers3
Bond Count61
Aromatic Bond Count17

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that thiophene-based compounds were evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria using the disk diffusion method .

Anticancer Activity

The compound also shows promise in anticancer applications. Thiophene derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of signaling pathways involved in tumor growth. For example, research on thienopyrimidine derivatives revealed their potential to inhibit cancer cell lines effectively .

Anti-inflammatory Effects

Another significant biological activity associated with this compound is its anti-inflammatory property. Research indicates that thiophene derivatives can inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways . This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Antioxidant Activity

The antioxidant capacity of thiophene-containing compounds has been explored extensively. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiophene derivatives against multiple bacterial strains, demonstrating that certain substitutions on the thiophene ring enhanced antibacterial activity significantly compared to standard antibiotics like amoxicillin .
  • Anticancer Mechanism : In vitro studies on thienopyrimidine derivatives showed that they could induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting their potential as chemotherapeutic agents .
  • Anti-inflammatory Response : A series of experiments indicated that thiophene derivatives could significantly reduce inflammation in animal models by inhibiting COX enzymes and reducing inflammatory cytokine levels .

Comparison with Similar Compounds

Implications of Structural Variations

Physicochemical Properties

  • Hydrogen Bonding : The pyrimidine-2,4-dione core provides two hydrogen-bond acceptors, similar to Compound 5.6 (), which may facilitate target binding .

Bioactivity Trends (Speculative)

While direct bioactivity data are unavailable, structurally related compounds exhibit:

  • Kinase Inhibition: Pyrido-thieno-pyrimidinones () are reported as kinase inhibitors due to their planar heterocyclic cores .
  • Antimicrobial Activity : Thioacetamide derivatives () show activity against Gram-positive bacteria, suggesting the target compound’s thioether linkage may confer similar properties .

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